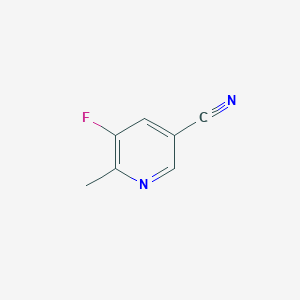

5-Fluoro-6-methylnicotinonitrile

Description

BenchChem offers high-quality 5-Fluoro-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBPDCQZLNLPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Executive Summary & Strategic Analysis

Technical Synthesis Guide: 5-Fluoro-6-methylnicotinonitrile

CAS Registry Number: 1211542-04-9 IUPAC Name: 5-Fluoro-6-methylpyridine-3-carbonitrile Synonyms: 3-Cyano-5-fluoro-6-methylpyridine; 5-Fluoro-6-picolinonitrile

5-Fluoro-6-methylnicotinonitrile is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and ubiquitin-specific protease (USP) modulators. Its structural value lies in the fluorine atom , which modulates metabolic stability and lipophilicity, and the nitrile group , which serves as a versatile handle for transformation into amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

Synthetic Strategy: The most robust and scalable route involves the functionalization of the commercially available 3-fluoro-2-methylpyridine . This "Halogen Dance" strategy relies on the directing effects of the fluorine and methyl groups to install a bromine atom at the 5-position (para to the methyl, meta to the fluorine), followed by a palladium-catalyzed cyanation.

Key Advantages of this Route:

-

Regiocontrol: The electronic synergism of the 3-F and 2-Me groups directs electrophilic substitution almost exclusively to the 5-position.

-

Scalability: Avoids the use of unstable diazonium intermediates (Sandmeyer route) or high-pressure fluorination (Halex route).

-

Safety: Utilizes zinc cyanide (Zn(CN)₂) rather than the more volatile HCN or NaCN.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is broken down into two primary stages:

-

Electrophilic Aromatic Bromination: Conversion of 3-fluoro-2-methylpyridine to 5-bromo-3-fluoro-2-methylpyridine.

-

Palladium-Catalyzed Cyanation: Cross-coupling of the aryl bromide with a cyanide source.

Figure 1: Synthetic workflow for 5-Fluoro-6-methylnicotinonitrile.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-fluoro-2-methylpyridine

CAS: 374633-38-2 Rationale: The 5-position is activated by the methyl group (para) and not deactivated significantly by the fluorine (meta). Direct bromination is highly selective.

Reagents & Conditions:

-

Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.05 eq)

-

Solvent/Catalyst: H₂SO₄ (conc.) or Oleum (if using Br₂); Acetonitrile (if using NBS)

-

Temperature: 0°C to RT (NBS); 60°C (Br₂/Oleum)

Protocol (NBS Method - Preferred for Lab Scale):

-

Dissolve 3-fluoro-2-methylpyridine (11.1 g, 100 mmol) in anhydrous acetonitrile (100 mL).

-

Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LCMS (Target M+H: ~190/192).

-

Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water, saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect 85-92% as a colorless to pale yellow oil/solid.

Data Profile (Intermediate):

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-6 relative to N), 7.42 (d, J = 9.5 Hz, 1H, H-4), 2.51 (d, J = 2.5 Hz, 3H, CH₃).

-

¹⁹F NMR: δ -128.5 ppm (approx).

Step 2: Synthesis of 5-Fluoro-6-methylnicotinonitrile

CAS: 1211542-04-9 Rationale: Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) is superior to copper-mediated methods (CuCN) due to milder conditions and easier purification. Zn(CN)₂ is the preferred cyanide source.

Reagents & Conditions:

-

Substrate: 5-Bromo-3-fluoro-2-methylpyridine (1.0 eq)

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

-

Additives: Zinc dust (10 mol%) (optional, keeps Pd active)

-

Solvent: DMF or DMA (Anhydrous, degassed)

-

Temperature: 110–120°C

Protocol:

-

Safety Note: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.

-

In a pressure vial or round-bottom flask, combine 5-bromo-3-fluoro-2-methylpyridine (9.5 g, 50 mmol), Zn(CN)₂ (3.52 g, 30 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.5 mmol).

-

Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Add anhydrous DMF (50 mL) via syringe.

-

Heat the mixture to 120°C for 4–6 hours. Monitor conversion by LCMS (Bromide peak disappears; Product M+H: 137).

-

Workup: Cool to RT. Dilute with EtOAc (200 mL) and quench with 10% aqueous NH₄OH or saturated NaHCO₃ to complex zinc salts.

-

Filter through a pad of Celite to remove palladium black.

-

Wash the organic layer with water (3x) and brine (1x) to remove DMF.

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 75-85% as a white to off-white crystalline solid.

Part 4: Analytical Characterization & Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | May darken upon storage if not pure. |

| Molecular Formula | C₇H₅FN₂ | MW: 136.13 g/mol |

| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H), 7.60 (d, J = 9.2 Hz, 1H), 2.65 (d, J = 2.8 Hz, 3H) | Methyl doublet due to F-coupling. |

| ¹⁹F NMR (CDCl₃) | δ -125.0 to -130.0 ppm | Characteristic singlet/multiplet. |

| MS (ESI) | [M+H]⁺ = 137.1 | |

| IR (KBr) | 2235 cm⁻¹ (CN stretch) | Distinctive nitrile peak. |

Part 5: Process Safety & Troubleshooting

Cyanide Management:

-

Hazard: Zn(CN)₂ releases HCN upon contact with strong acids.

-

Control: Maintain basic pH during workup (use NH₄OH). Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

Regioselectivity Issues:

-

Problem: Formation of 6-bromo isomer in Step 1.

-

Solution: Ensure temperature is kept low (0°C) during NBS addition. The 5-position is significantly more nucleophilic, but high temps can reduce selectivity.

Catalyst Deactivation:

-

Problem: Incomplete conversion in Step 2.

-

Solution: Use anhydrous, thoroughly degassed solvents. Oxygen poisons the Pd(0) species. Addition of catalytic Zn dust helps maintain the active Pd(0) cycle.

References

-

Preparation of 5-halo-6-trifluoromethylpyridine-3-carbonitriles. ResearchGate. Retrieved from .

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters, 2015, 17(2), 202–205. Retrieved from .

-

Synthesis of 5-Bromo-3-fluoro-2-methylpyridine (Intermediate). ChemicalBook CAS 374633-38-2. Retrieved from .

-

WO2018089433A1 - Phenyl mTORC Inhibitors. (Patent citing the use of 2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile and analogs). Retrieved from .

-

General Method for Cyanation of Pyridines. RSC Advances. Retrieved from .

Spectroscopic Elucidation and Analytical Workflows for 5-Fluoro-6-methylnicotinonitrile

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

In modern medicinal chemistry, fluorinated heteroaromatics are privileged scaffolds due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a highly versatile building block. It is prominently featured as a critical intermediate in the synthesis of1, which are under intensive investigation for the treatment of chronic pain and multiple sclerosis[1]. Furthermore, this scaffold is utilized in the development of2 targeting oncogenic pathways[2].

Because this compound is frequently subjected to downstream3[3], rigorous spectroscopic validation of its regiochemistry and purity is non-negotiable. Impurities or regiochemical isomers at this stage will propagate through multi-step syntheses, leading to catastrophic yield losses and complex purification bottlenecks.

Spectroscopic Characterization Data

As an application scientist, I rely on a multi-nuclear approach to unequivocally assign the regiochemistry of fluorinated pyridines. The presence of the fluorine atom at C-5 provides a powerful diagnostic tool via scalar coupling (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The data below represents the expected resonance frequencies and coupling constants based on the electronic environment of the pyridine ring.

Table 1:

Table 2:

Table 3:

Mass Spectrometry & Infrared Spectroscopy

Table 4: LC-MS (ESI+) & IR (ATR) Summary

| Technique | Key Observation | Assignment / Causality |

|---|

| ESI-MS |

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating; the parameters chosen must inherently prevent false positives. Below are the protocols designed with explicit causality.

Protocol 1: High-Resolution NMR Acquisition

-

Objective: Acquire

H, -

Causality & Logic: Deuterated chloroform (CDCl

) is selected due to the compound's lipophilicity. Because the molecule lacks exchangeable protons, protic solvents like Methanol-d

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of 5-Fluoro-6-methylnicotinonitrile in 0.6 mL of CDCl

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. -

Filtration: Pass the solution through a glass wool plug into a precision 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures magnetic field homogeneity and sharp line widths.

-

Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe specifically for

H, -

Acquisition Parameters:

- H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, 30° pulse angle.

- C NMR: 512 scans, D1 of 2.0 seconds, with WALTZ-16 proton decoupling.

- F NMR: 64 scans, D1 of 2.0 seconds, with proton decoupling to simplify the multiplet into a sharp singlet for purity assessment.

-

Processing: Apply a 0.3 Hz exponential line broadening function for

H and 1.0 Hz for

Protocol 2: LC-MS/ESI+ Analytical Workflow

-

Objective: Confirm molecular weight and assess chromatographic purity.

-

Causality & Logic: Positive Electrospray Ionization (ESI+) is selected because the pyridine nitrogen (pKa ~ 3-5) is readily protonated in an acidic mobile phase. A gradient of water/acetonitrile containing 0.1% formic acid ensures optimal chromatographic retention and efficient droplet desolvation.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the compound to a final concentration of 10 µg/mL in 50:50 Water:Acetonitrile.

-

Chromatographic Setup: Use a UPLC system equipped with a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

-

MS Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.

-

Data Acquisition: Scan

100 to 500. Extract the chromatogram at

Mechanistic & Analytical Workflows

To visualize the logic behind our structural elucidation and ionization pathways, refer to the following causal diagrams.

Caption: Logical derivation of regiochemistry using multi-nuclear NMR coupling constants.

Caption: ESI+ mass spectrometry ionization pathway for basic pyridine derivatives.

References

- CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.

- US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.

- WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents Source: Google Patents URL

- Apollo Scientific Ltd (Page 68) @ ChemBuyersGuide.com, Inc.

Sources

- 1. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]

- 2. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 3. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]

Structural Elucidation of 5-Fluoro-6-methylnicotinonitrile: A Comprehensive Analytical Guide

Executive Summary

5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a highly functionalized, electron-deficient heteroaromatic compound. Fluorinated pyridines are indispensable pharmacophores in modern medicinal chemistry, imparting enhanced metabolic stability, modulated lipophilicity, and altered basicity to drug candidates. This specific molecular scaffold serves as a critical building block in the synthesis of advanced therapeutics, most notably in the development of thienopyridine carboxamides that act as potent inhibitors of Ubiquitin-Specific Proteases (USP28 and USP25)[1]. Accurate, unambiguous structural elucidation of this intermediate is paramount to ensure regiochemical purity and to validate downstream synthetic transformations.

Analytical Workflow for Structural Elucidation

The structural confirmation of fluorinated heteroaromatics demands a multi-modal analytical approach. While

Caption: Workflow for the comprehensive structural elucidation of fluorinated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. The presence of the spin-½

Causality in Spectral Interpretation

-

H NMR: The pyridine ring protons (H-2 and H-4) are highly deshielded due to the electron-withdrawing nature of the nitrile group and the nitrogen heteroatom. The fluorine atom at C-5 splits the adjacent H-4 proton with a characteristic ortho-coupling constant (

-

C NMR: The carbon atoms exhibit distinct splitting due to

To overcome the sensitivity loss caused by these massive

Quantitative Data Summary

Table 1: Predicted & Representative NMR Spectral Data for 5-Fluoro-6-methylnicotinonitrile (DMSO-

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~8.90 | d | ||

| H-4 | ~8.20 | dd | ||

| CH | ~2.55 | d | ||

| C-5 | ~155.0 | d | ||

| C-4 | ~125.0 | d | ||

| C-6 | ~150.0 | d | ||

| F-5 | ~ -120.0 | m | N/A |

High-Resolution Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry provides the exact mass, confirming the molecular formula (C

Ionization and Fragmentation Causality

Electrospray Ionization in positive mode (ESI+) is optimal. The addition of 0.1% Formic Acid in the LC mobile phase acts as a proton source, ensuring efficient ionization of the basic pyridine nitrogen to form the

Table 2: Key HRMS Fragmentation Ions (ESI+)

| Ion Type | Exact Mass (m/z) | Formula | Assignment / Neutral Loss |

| 137.0510 | C | Protonated molecular ion | |

| Fragment | 110.0400 | C | Loss of HCN (-27 Da) |

| Fragment | 117.0447 | C | Loss of HF (-20 Da) |

Experimental Methodologies (Self-Validating Protocols)

NMR Acquisition Protocol

This protocol is designed as a self-validating system by incorporating internal standards to ensure absolute chemical shift referencing[2].

-

Sample Preparation: Dissolve 10 mg of 5-Fluoro-6-methylnicotinonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for -

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a dual-tune HFX probe[3].

- H NMR: Acquire 32 scans with a spectral width of 16 ppm and a relaxation delay (D1) of 2 seconds.

-

C{

-

F NMR: Acquire 64 scans with a spectral width of 300 ppm. Critical Step: Use a relaxation delay of at least 3 seconds to account for the longer

LC-HRMS Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid[4].

-

Chromatography: Elute through a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile over 10 minutes.

-

Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

MS/MS: Isolate the

precursor ion (m/z 137.05) and apply a collision energy ramp (15-35 eV) using Argon as the collision gas to generate the fragmentation spectrum.

Biological Context & Application

The structural integrity of 5-Fluoro-6-methylnicotinonitrile is vital because it is a direct precursor to thienopyridine carboxamides. These advanced molecules act as inhibitors of USP28, a deubiquitinase that stabilizes oncoproteins like c-Myc. By inhibiting USP28, these drugs promote the proteasomal degradation of cancer-driving proteins, offering a potent therapeutic pathway in oncology[1].

Caption: Mechanism of action for USP28 inhibitors synthesized from 5-Fluoro-6-methylnicotinonitrile.

Conclusion

The structural elucidation of 5-Fluoro-6-methylnicotinonitrile requires a synergistic application of advanced NMR techniques and HRMS. The presence of the fluorine atom necessitates specialized methodologies, such as

References

1.[4] Benchchem. "An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin". 2.[2] Fluorine notes. "NMR spectral characteristics of fluorocontaining pyridines". 3.[3] JEOL USA. "Structure Elucidation of Fluorinated Compounds by NMR". 4.[1] Google Patents. "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors".

Sources

- 1. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. jeolusa.com [jeolusa.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Fluoro-6-methylnicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-6-methylnicotinonitrile, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. We will delve into its core molecular attributes, potential synthetic pathways, and its strategic importance in the design of novel therapeutics. As a Senior Application Scientist, the following information is synthesized to provide not only technical data but also practical insights into its application.

Core Molecular Attributes of 5-Fluoro-6-methylnicotinonitrile

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular properties.

Molecular Formula and Weight

The chemical structure of 5-Fluoro-6-methylnicotinonitrile, a substituted nicotinonitrile, dictates its empirical formula and molecular weight. Nicotinonitrile, or 3-cyanopyridine, provides the core heterocyclic scaffold. The addition of a fluorine atom at the 5-position and a methyl group at the 6-position results in the following:

-

Molecular Formula: C₇H₅FN₂

-

Molecular Weight: 136.13 g/mol

This information is critical for all stoichiometric calculations in synthetic protocols and for analytical characterization.

Structural and Physicochemical Properties

The strategic placement of the fluoro and methyl groups on the pyridine ring significantly influences the molecule's electronic and steric properties. The high electronegativity of the fluorine atom can modulate the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets.[1] Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

| Property | Value/Description | Significance in Drug Discovery |

| Molecular Formula | C₇H₅FN₂ | Foundational for all quantitative work. |

| Molecular Weight | 136.13 g/mol | Essential for accurate measurement and reaction stoichiometry. |

| XLogP3-AA | 1.2 | An indicator of lipophilicity, which influences cell permeability and solubility. |

| Hydrogen Bond Donors | 0 | The molecule does not donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 (N of pyridine, N of nitrile, F) | The molecule can accept hydrogen bonds, influencing interactions with biological targets. |

Note: Some physicochemical properties are estimated based on the structure and data for similar compounds.

Strategic Importance in Medicinal Chemistry

Fluorinated pyridine derivatives are pivotal structures in modern drug discovery.[1][2] The pyridine ring is a common scaffold in numerous biologically active molecules and FDA-approved drugs.[3] The incorporation of fluorine can profoundly and beneficially alter a molecule's properties:

-

Enhanced Potency and Selectivity: The electronic effects of fluorine can modify the binding affinity of a molecule to its target protein.[1]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][4]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing drug absorption and distribution.[1]

5-Fluoro-6-methylnicotinonitrile serves as a valuable building block for introducing this fluorinated pyridine moiety into larger, more complex molecules, making it a key intermediate in the synthesis of novel drug candidates targeting a wide range of diseases, including cancer, and neurological and metabolic disorders.[3][6]

Synthesis and Reactivity

Conceptual Synthetic Workflow

A potential synthetic route could involve the construction of the substituted pyridine ring followed by the introduction of the nitrile group.

Caption: Retrosynthetic analysis for 5-Fluoro-6-methylnicotinonitrile.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar nicotinonitrile derivatives and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of a 2,3-disubstituted-5-fluoropyridine precursor. This could potentially be achieved through a Hantzsch pyridine synthesis or a similar condensation reaction involving a β-ketoester, an aldehyde, and an ammonia source, with one of the starting materials containing the fluorine atom.

Step 2: Introduction of the nitrile group. A common method for introducing a nitrile group onto a pyridine ring is through a Sandmeyer-type reaction from a corresponding amine, or by dehydration of an amide. If starting from a halogenated pyridine, a cyanation reaction using a cyanide salt (e.g., CuCN) could be employed.

Example Protocol: Cyanation of a Halogenated Pyridine (Illustrative)

-

To a solution of the corresponding 3-halo-5-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., DMF or NMP) add CuCN (1.2 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 150-200 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ferric chloride and ammonia.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity

The nitrile group of 5-Fluoro-6-methylnicotinonitrile is a versatile functional group that can undergo various chemical transformations:

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

The fluorine atom on the pyridine ring is generally unreactive towards nucleophilic substitution unless activated by other electron-withdrawing groups.[7]

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of 5-Fluoro-6-methylnicotinonitrile. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring and a singlet for the methyl protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atom. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methyl carbon. The carbon atoms attached to or near the fluorine will show C-F coupling. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with nearby protons. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 136.13. |

| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Note: The exact chemical shifts and coupling constants in NMR spectra would need to be determined experimentally.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-6-methylnicotinonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][9][10]

Conclusion and Future Perspectives

5-Fluoro-6-methylnicotinonitrile is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine core and a versatile nitrile handle provides a gateway to a wide array of novel chemical entities with potentially enhanced pharmacological profiles. The principles and hypothetical protocols outlined in this guide are intended to provide a solid foundation for researchers to incorporate this valuable intermediate into their drug discovery programs. Further experimental validation of synthetic routes and detailed characterization of its properties will undoubtedly accelerate its application in the development of next-generation therapeutics.

References

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal. [Link]

-

5-FLUORO-6-METHYLNICOTINIC ACID. MySkinRecipes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 5-FLUORO-6-METHYLNICOTINIC ACID [myskinrecipes.com]

- 7. Buy 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

5-Fluoro-6-methylnicotinonitrile as a pharmaceutical intermediate

Abstract

5-Fluoro-6-methylnicotinonitrile (CAS: 1354502-39-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. This application note details the strategic utility of this intermediate, focusing on the orthogonal reactivity of its functional triad: the electron-withdrawing nitrile, the metabolically stable fluorine, and the sterically defined methyl group. We provide validated protocols for its two most critical transformations: controlled hydrolysis to the nicotinic acid derivative and selective reduction to the primary amine, addressing common pitfalls such as defluorination and secondary amine formation.

Strategic Significance in Drug Design

The value of 5-Fluoro-6-methylnicotinonitrile lies in its ability to solve specific medicinal chemistry challenges simultaneously:

-

The Fluorine Effect (C5 Position): The fluorine atom at the 5-position serves two roles. First, it blocks metabolic oxidation at a typically reactive site (para to the nitrogen), extending the half-life (

) of the final drug candidate. Second, its high electronegativity lowers the pKa of the pyridine nitrogen, modulating the basicity and improving oral bioavailability. -

The Nitrile "Warhead" (C3 Position): The nitrile is a versatile synthetic handle. It can be transformed into a carboxylic acid (for amide coupling), a primary amine (for reductive amination), or heterocyclic bioisosteres like tetrazoles or oxadiazoles.

-

The Methyl Anchor (C6 Position): The methyl group provides necessary steric bulk to enforce conformation in the active site of enzymes (e.g., kinases). It also blocks nucleophilic attack at the 6-position, preventing off-target toxicity.

Primary Therapeutic Applications

-

Kinase Inhibitors: Precursor for fused bicyclic systems (e.g., azaindoles, naphthyridines) targeting tyrosine kinases in oncology.

-

P2X3 Receptor Antagonists: Used in the synthesis of non-narcotic cough suppressants and pain management agents.

-

Agrochemicals: The fluorinated pyridine core is a common motif in next-generation herbicides requiring high metabolic stability.

Synthetic Versatility & Pathway Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Figure 1: Divergent synthetic pathways from the 5-Fluoro-6-methylnicotinonitrile core.

Experimental Protocols

Protocol A: Controlled Hydrolysis to 5-Fluoro-6-methylnicotinic Acid

Objective: Convert the nitrile to the carboxylic acid without affecting the fluorine atom or causing decarboxylation. Challenge: Standard acidic hydrolysis can be too harsh. Basic hydrolysis is preferred but requires careful pH management during workup to precipitate the zwitterionic product.

Reagents:

-

5-Fluoro-6-methylnicotinonitrile (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)

-

Ethanol (EtOH), reagent grade

-

Hydrochloric Acid (HCl), 1.0 M and 6.0 M

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile (10 g, 73.5 mmol) in EtOH (50 mL).

-

Base Addition: Add 2.0 M NaOH (110 mL, 220 mmol). The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or HPLC. The nitrile spot (

) should disappear, replaced by the baseline acid spot. -

Note: Evolution of ammonia gas indicates reaction progress.

-

-

Concentration: Once complete, cool to room temperature. Remove the ethanol under reduced pressure (rotary evaporator).

-

Acidification & Precipitation (Critical Step):

-

Cool the remaining aqueous residue in an ice bath (0–5°C).

-

Slowly add 6.0 M HCl dropwise with vigorous stirring.

-

Target pH: Adjust pH to 3.0–3.5 (the isoelectric point region for nicotinic acids).

-

Observation: A white to off-white solid should precipitate. Do not acidify below pH 2, as the hydrochloride salt may redissolve.

-

-

Isolation: Filter the solid via a Büchner funnel. Wash with cold water (2 x 20 mL) to remove excess salts.

-

Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Selective Reduction to 3-(Aminomethyl)-5-fluoro-6-methylpyridine

Objective: Reduce the nitrile to a primary amine while preventing the formation of secondary amine dimers (a common side reaction in nitrile reduction). Method Selection: While catalytic hydrogenation (Pd/C) is common, it often yields secondary amines.[2] The Cobalt Chloride / Sodium Borohydride method is selected here for its high selectivity for primary amines and operational simplicity.

Reagents:

-

5-Fluoro-6-methylnicotinonitrile (1.0 eq)[1]

-

Cobalt(II) Chloride hexahydrate (CoCl2·6H2O) (2.0 eq)

-

Sodium Borohydride (NaBH4) (10.0 eq)

-

Methanol (MeOH), anhydrous

Step-by-Step Methodology:

-

Complex Formation: In a clean, dry flask under nitrogen atmosphere, dissolve the nitrile (5.0 g, 36.7 mmol) and CoCl2·6H2O (17.5 g, 73.4 mmol) in MeOH (150 mL).

-

Observation: Solution will be deep purple/pink.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

-

Reduction (Exothermic): Add NaBH4 (13.9 g, 367 mmol) portion-wise over 30 minutes.

-

Caution: Vigorous hydrogen gas evolution will occur.[3] Add slowly to maintain temperature <10°C.

-

Mechanism: The in-situ generated cobalt boride serves as the active catalyst. The solution will turn black.

-

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching: Carefully add 3M HCl (50 mL) to quench excess borohydride and dissolve the cobalt boride sludge. Stir until the black precipitate dissolves (solution turns pink again).

-

Extraction:

-

Remove MeOH under reduced pressure.

-

Basify the aqueous residue to pH >12 using 30% NaOH (to liberate the free amine).

-

Extract immediately with Dichloromethane (DCM) (3 x 100 mL).

-

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Expected Yield: 75–80% Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the nitrile carbon signal and appearance of a methylene doublet at ~3.8 ppm (

-NH2).

Analytical Characterization & QC

To validate the integrity of the intermediate, the following parameters must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline solid |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 98.0% (Area %) |

| Identity (NMR) | 1H NMR (400 MHz, DMSO-d6) | Consistent with structure; Methyl singlet ~2.5 ppm |

| Identity (F-NMR) | 19F NMR | Single distinct peak (approx -125 to -130 ppm) |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

Safety & Handling (SDS Summary)

-

Hazard Classification: Acute Toxicity (Oral) - Category 3; Skin/Eye Irritant - Category 2.

-

Nitrile Hazard: Metabolization can release cyanide ions in vivo, though the pyridine ring makes this less labile than aliphatic nitriles. Treat with extreme care.

-

Incompatibility: Strong oxidizing agents and strong acids.[4][5]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Workflow Visualization

The following diagram outlines the logical flow for the Hydrolysis Protocol (Protocol A).

Figure 2: Step-by-step workflow for the hydrolysis of 5-Fluoro-6-methylnicotinonitrile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22463471 (Related Fluoronicotinonitriles). Retrieved from [Link]

-

Common Organic Chemistry. Reduction of Nitriles to Amines using Cobalt Chloride and Sodium Borohydride. Retrieved from [Link]

-

Medicines for All Institute. Synthesis of Fluorinated Heterocycles: Hydrolysis Protocols. Virginia Commonwealth University. Retrieved from [Link]

Sources

The Strategic Application of 5-Fluoro-6-methylnicotinonitrile in Modern Drug Discovery: Advanced Protocols and Methodologies

Introduction: The Emergence of Fluorinated Nicotinonitriles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2] Among the myriad of fluorinated building blocks, 5-Fluoro-6-methylnicotinonitrile has emerged as a particularly valuable synthon for the construction of complex, biologically active molecules. Its substituted pyridine core is a prevalent motif in numerous pharmaceuticals, and the presence of the fluorine and methyl groups provides a nuanced electronic and steric profile for targeted drug design.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile use of 5-Fluoro-6-methylnicotinonitrile in the synthesis of high-value therapeutic agents, with a particular focus on anticancer and antimicrobial applications.

Core Application: A Key Building Block for Kinase Inhibitors in Oncology

The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. 5-Fluoro-6-methylnicotinonitrile serves as a critical starting material in the synthesis of potent kinase inhibitors, most notably in the development of therapeutics for Chronic Myelogenous Leukemia (CML). The following sections detail a plausible and scientifically robust synthetic pathway toward a key precursor of the Bcr-Abl tyrosine kinase inhibitor, Nilotinib.

Synthetic Pathway Overview: From 5-Fluoro-6-methylnicotinonitrile to a Key Nilotinib Precursor

The following multi-step synthesis illustrates a strategic transformation of 5-Fluoro-6-methylnicotinonitrile into 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a crucial intermediate in the synthesis of Nilotinib.

Caption: Figure 1: Proposed synthetic workflow from 5-Fluoro-6-methylnicotinonitrile.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis of the key Nilotinib precursor.

Protocol 1: Synthesis of 2-Amino-5-fluoro-6-methylpyridine

Objective: To introduce an amino group at the 2-position of the pyridine ring, a necessary precursor for subsequent diazotization.

Materials:

-

5-Fluoro-6-methylnicotinonitrile

-

Aqueous Ammonia (28-30%)

-

High-pressure autoclave reactor

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

Procedure:

-

Charge a high-pressure autoclave reactor with 5-Fluoro-6-methylnicotinonitrile (1.0 eq) and a significant excess of aqueous ammonia.

-

Seal the reactor and heat to 150-180°C for 12-24 hours. The internal pressure will increase significantly.

-

After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield 2-Amino-5-fluoro-6-methylpyridine.

Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the nitrile group with ammonia. The nitrile group is a moderately good leaving group in this context, and the strong nucleophilicity of ammonia under these conditions drives the reaction forward.

Protocol 2: Synthesis of 5-Fluoro-2-(trifluoromethyl)-6-methylpyridine via Sandmeyer-type Trifluoromethylation

Objective: To convert the amino group to a trifluoromethyl group, a key structural feature in many kinase inhibitors for its electronic effects and metabolic stability. This protocol employs a one-pot diazotization and trifluoromethylation.[1][4][5]

Materials:

-

2-Amino-5-fluoro-6-methylpyridine

-

tert-Butyl nitrite (t-BuONO)

-

Copper(I) iodide (CuI)

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Anhydrous Acetonitrile

-

Schlenk flask and nitrogen line

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 2-Amino-5-fluoro-6-methylpyridine (1.0 eq), CuI (1.5 eq), and anhydrous acetonitrile.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add tert-Butyl nitrite (1.2 eq) dropwise to the stirred suspension.

-

After 30 minutes of stirring at 0°C, add TMSCF3 (2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford 5-Fluoro-2-(trifluoromethyl)-6-methylpyridine.

Causality: The diazotization of the amino group with tert-butyl nitrite forms a diazonium salt intermediate. The copper(I) iodide catalyzes the transfer of a trifluoromethyl group from TMSCF3 to the aryl radical generated upon the loss of nitrogen gas from the diazonium salt.

Protocol 3: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

Objective: To introduce the 4-methylimidazole moiety via an Ullmann condensation, a classic method for forming carbon-nitrogen bonds.[6][7][8][9] This protocol assumes a multi-step transformation from the product of Protocol 2 to 3-Bromo-5-(trifluoromethyl)aniline, which is a known precursor.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

4-Methylimidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, combine 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq) in DMF.

-

Heat the reaction mixture to 120-140°C and stir for 24-48 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Causality: The copper(I) catalyst facilitates the coupling of the aryl halide with the imidazole nucleophile. The basic conditions provided by potassium carbonate are essential for the deprotonation of the imidazole, activating it for the condensation reaction.

Data Presentation: Biological Activity of Nilotinib and Analogues

The following table summarizes the inhibitory activity (IC50) of Nilotinib and its analogues against the Bcr-Abl kinase and other relevant kinases, demonstrating the importance of the trifluoromethyl group for potent and selective inhibition.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Nilotinib | Bcr-Abl | <20 | [10] |

| c-Kit | 91 | [4] | |

| PDGFRα | 58 | [4] | |

| PDGFRβ | 60 | [4] | |

| Analogue (CF3 -> H) | Bcr-Abl | 2953 | [4] |

| Analogue (CF3 -> F) | Bcr-Abl | 750 | [4] |

| Analogue (CF3 -> CH3) | Bcr-Abl | 135.8 | [4] |

Broader Applications in Drug Discovery

While its application in oncology is prominent, the 5-Fluoro-6-methylnicotinonitrile scaffold is also a valuable starting point for the development of other therapeutic agents.

Antimicrobial Agents

Derivatives of fluorinated nicotinonitriles have shown promising antimicrobial activity. The nitrile group can be converted to an amidine, a functionality known to interact with DNA and possess antimicrobial properties. Synthesized nicotinamidine derivatives have demonstrated minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria.[11][12]

Agents for Neurological Disorders

The pyridine nucleus is a common feature in drugs targeting the central nervous system (CNS).[13] The lipophilicity and metabolic stability imparted by the fluoro and methyl groups of 5-Fluoro-6-methylnicotinonitrile make it an attractive building block for CNS-active compounds. Its derivatives, such as 5-Fluoro-6-methylnicotinic acid, are key intermediates in the synthesis of molecules targeting neurological and metabolic disorders.[3] For instance, modifications of this scaffold have been explored in the development of ligands for serotonin (5-HT) and dopamine receptors, which are implicated in conditions like depression, anxiety, and schizophrenia.[14][15]

Signaling Pathway Visualization

Caption: Figure 2: Mechanism of action of Nilotinib.

Conclusion

5-Fluoro-6-methylnicotinonitrile is a versatile and highly valuable building block in modern drug discovery. Its strategic application enables the efficient synthesis of complex and potent therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented in this application note are intended to provide a comprehensive resource for researchers to leverage the unique properties of this fluorinated synthon in their drug development programs. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel and effective medicines.

References

-

Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

-

MySkinRecipes. 5-FLUORO-6-METHYLNICOTINIC ACID. MySkinRecipes. [Link]

-

ResearchGate. Comparison between imatinib, nilotinib IC 50 values (nmol/L) for.... ResearchGate. [Link]

-

Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 467-478. [Link]

-

Wikipedia. Sandmeyer reaction. Wikipedia. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(10), 2534-2535. [Link]

-

Thieme E-Books & E-Journals. Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. Thieme. [Link]

-

Wikipedia. Ullmann condensation. Wikipedia. [Link]

-

Connect Journals. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. RASAYAN Journal of Chemistry, 9(4), 677-695. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2017). Journal of Chemistry. [Link]

-

CNKI. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. CNKI. [Link]

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Dovepress. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Dovepress. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Nature Protocols. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

-

ResearchGate. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]

-

MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(6), 2795. [Link]

-

Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934538. [Link]

-

Molecules. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 25(1), 119. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Drug designing approaches for the drugs acting on central nervous system. Journal of Chemical and Pharmaceutical Research, 4(1), 872-880. [Link]

-

European Journal of Medicinal Chemistry. (2023). Design, synthesis and biological evaluation of novel 1,3,5-triazine derivatives as multi-target agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115599. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 5-FLUORO-6-METHYLNICOTINIC ACID [myskinrecipes.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. connectjournals.com [connectjournals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ricerca.uniba.it [ricerca.uniba.it]

Application Note: Divergent Synthesis of Fused Pyridine Scaffolds from 5-Fluoro-6-methylnicotinonitrile

Executive Summary & Chemical Rationale

In modern drug discovery, functionalized pyridine derivatives are highly sought after for their diverse pharmacological profiles. Specifically, 5-Fluoro-6-methylnicotinonitrile —most commonly utilized in its active precursor form, 2-chloro-5-fluoro-6-methylnicotinonitrile (CAS 474826-15-8)[1]—serves as a critical building block. This scaffold is heavily featured in the synthesis of Nav1.8 channel inhibitors for pain management[2] and Ubiquitin-Specific Protease (USP28/25) inhibitors for oncology[3].

The synthetic utility of 2-chloro-5-fluoro-6-methylnicotinonitrile stems from its highly activated electronic structure. The electron-withdrawing nitrile (-CN) group at the C3 position and the fluorine (-F) atom at the C5 position synergistically deplete electron density from the pyridine ring. This highly activates the C2 position, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (

Synthetic Pathway Visualization

Divergent synthesis of fused pyridine derivatives from 2-chloro-5-fluoro-6-methylnicotinonitrile.

Protocol A: Synthesis of Thieno[2,3-b]pyridine Scaffolds

Target Molecule: Methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate Application: Core scaffold for utilized in targeted cancer therapies[3].

Mechanistic Causality

This reaction utilizes a one-pot

-

KOH (3.0 equiv): Serves a dual purpose. First, it deprotonates the thiol of methyl 2-mercaptoacetate to form a highly reactive thiolate nucleophile that displaces the C2-chloride. Second, it deprotonates the active methylene group of the resulting thioether, triggering an intramolecular nucleophilic attack on the adjacent nitrile carbon to close the thiophene ring[4].

-

DMF/Water (1:1 v/v): DMF ensures complete solvation of the organic precursor, while water solubilizes the KOH and facilitates the final precipitation of the product upon acidification[4].

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 2-chloro-5-fluoro-6-methylnicotinonitrile (1.40 g, 8.21 mmol) in DMF (20 mL)[4].

-

Base Addition: Add water (20 mL) followed by Potassium Hydroxide (KOH) (1.38 g, 24.63 mmol)[4].

-

Nucleophile Addition: Slowly add methyl 2-mercaptoacetate (1.74 g, 16.42 mmol) dropwise to the stirring mixture[4].

-

Reaction: Stir the solution continuously at room temperature (20–25 °C) for exactly 3 hours[4].

-

Quenching & Precipitation: Adjust the pH of the solution to exactly 5 using a 1N HCl solution[4]. Note: Do not over-acidify, as protonation of the newly formed 3-amino group will increase aqueous solubility and drastically reduce isolated yield.

-

Isolation: Collect the resulting yellow solid via vacuum filtration. Wash the filter cake with cold distilled water and dry under high vacuum[4].

Self-Validation & In-Process Controls

-

LC-MS Monitoring: Prior to step 5, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 171 [M+H]+) is completely consumed, replaced by a single major peak corresponding to the cyclized product (m/z 241 [M+H]+)[4].

-

pH Control: Use a calibrated pH meter during the 1N HCl addition. A pH of 5 is the isoelectric sweet spot for precipitating the zwitterionic/neutral product[4].

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

Target Molecule: 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Application: Core scaffold for [5].

Mechanistic Causality

This pathway utilizes hydrazinolysis to construct the pyrazole ring[5].

-

Hydrazine Hydrate: Acts as a bis-nucleophile. The primary amine attacks the C2 position via

, while the secondary nitrogen subsequently attacks the nitrile group[5]. -

DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the initial

, preventing the protonation (and deactivation) of the hydrazine[5]. -

Temperature Gradient (80 °C

120 °C): The initial 80 °C phase provides enough energy for the

Step-by-Step Methodology

-

Preparation: Suspend 2-chloro-5-fluoro-6-methylnicotinonitrile (approx. 130 mmol scale) in 1,2-ethanediol (580 mL)[5].

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (56.1 mL, 340 mmol) followed by hydrazine hydrate (24.8 mL)[5].

-

Phase 1 Heating (

): Heat the reaction mixture with vigorous stirring to 80 °C and maintain for 16 hours[5]. -

Phase 2 Heating (Cyclization): Elevate the temperature to 120 °C and stir for an additional 66 hours to ensure complete cyclization[5].

-

Workup: Cool the reaction mixture to room temperature. Slowly add water (approx. 2.5 L) to induce precipitation of the product[5].

-

Isolation: Filter the resulting solid, wash thoroughly with water to remove residual ethanediol and hydrazine, and dry under vacuum[5].

Self-Validation & In-Process Controls

-

Intermediate Tracking: At the 16-hour mark (80 °C), an LC-MS check should reveal the uncyclized 2-hydrazinyl intermediate. The mass should transition cleanly to the final cyclized product (m/z 167 [M+H]+) during the 120 °C phase.

Quantitative Reaction Parameters

| Parameter | Protocol A: Thieno[2,3-b]pyridine | Protocol B: Pyrazolo[3,4-b]pyridine |

| Target Scaffold | Methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate | 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |

| Key Reagents | Methyl 2-mercaptoacetate, KOH | Hydrazine hydrate, DIPEA |

| Solvent System | DMF / H₂O (1:1 v/v) | 1,2-Ethanediol |

| Reaction Temperature | Room Temperature (20–25 °C) | Step 1: 80 °C; Step 2: 120 °C |

| Reaction Time | 3 hours | 16 hours (80 °C) + 66 hours (120 °C) |

| Workup Method | pH adjustment to 5 (1N HCl), Filtration | Aqueous precipitation, Filtration |

| Validation m/z [M+H]+ | 241 | 167 |

References

- World Intellectual Property Organization (WIPO).WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.

- Australian Patent Office.AU2012300844B2 - Substituted pyrazolo[1,5-a]pyridine-3-carboxamides and uses thereof.

- United States Patent and Trademark Office.US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors.

Sources

- 1. 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8 [sigmaaldrich.com]

- 2. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]

- 3. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 4. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: The Strategic Use of 5-Fluoro-6-methylnicotinonitrile in the Synthesis of Biologically Active Compounds

Introduction: The Strategic Advantage of the Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the privileged scaffolds, the substituted pyridine ring is a cornerstone, present in a multitude of approved therapeutics.[1] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool to fine-tune molecular properties, often leading to significant improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2] This document provides an in-depth guide to the synthetic utility of 5-Fluoro-6-methylnicotinonitrile , a versatile building block for the construction of complex, biologically active molecules. We will explore its reactivity, provide detailed protocols for its transformation into key intermediates, and showcase its application in the synthesis of potent inhibitors of the NaV1.8 sodium channel, a critical target in pain therapeutics.[3]

Core Reactivity and Synthetic Potential

5-Fluoro-6-methylnicotinonitrile presents medicinal chemists with a unique combination of reactive sites. The pyridine ring, activated by the electron-withdrawing nitrile and fluorine substituents, is amenable to various transformations. The nitrile group itself is a versatile handle for conversion into amides, amines, or tetrazoles, while the methyl group can potentially be functionalized. The true synthetic power, however, often lies in leveraging the electronic properties of the fluorinated pyridine core to influence the reactivity of appended functional groups and the overall pharmacology of the final compound.

A closely related analogue, 2-chloro-5-fluoro-6-methylnicotinonitrile, has been extensively used to demonstrate the reactivity of this scaffold. For instance, it readily undergoes nucleophilic aromatic substitution at the 2-position, allowing for the introduction of various nucleophiles.[4] This reactivity is exemplified in the synthesis of pyrazolopyridines through reaction with hydrazine, a key step in the development of certain kinase inhibitors. Furthermore, this chloro-analogue has been employed in the synthesis of inhibitors for ubiquitin-specific proteases (USPs), highlighting the broad applicability of this substituted nicotinonitrile core in targeting diverse protein families.[4]

Application Showcase: Synthesis of NaV1.8 Inhibitors

The voltage-gated sodium channel NaV1.8 has been identified as a key player in the transmission of pain signals, particularly in the peripheral nervous system. Consequently, selective inhibitors of NaV1.8 are highly sought after as potential non-opioid analgesics for a range of pain states, including neuropathic and inflammatory pain.[3] The 5-fluoro-6-methylnicotinonitrile scaffold has been successfully incorporated into novel 2-amino-N-heteroaryl-nicotinamides that exhibit potent NaV1.8 inhibitory activity.[3]

Synthetic Workflow for NaV1.8 Inhibitor Precursors

The following workflow outlines the key transformations starting from 5-fluoro-6-methylnicotinonitrile to generate a crucial amide intermediate, which can then be further elaborated to access a library of potential NaV1.8 inhibitors.

Caption: Synthetic workflow from 5-fluoro-6-methylnicotinonitrile to NaV1.8 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-6-methylnicotinamide (Key Intermediate)

This protocol details the controlled hydrolysis of the nitrile functionality to the corresponding primary amide. This transformation is a critical first step in the synthesis of the target nicotinamide-based inhibitors.

Rationale: The conversion of a nitrile to a primary amide can be achieved under both acidic and basic conditions. However, basic peroxide-mediated hydrolysis is often preferred for its mild conditions and high yields, minimizing the risk of over-hydrolysis to the carboxylic acid, which can be a competing side reaction under harsh acidic or basic conditions. The use of potassium hydroxide and hydrogen peroxide provides a robust and scalable method for this transformation.

Materials:

-

5-Fluoro-6-methylnicotinonitrile

-

Dimethyl sulfoxide (DMSO)

-

Potassium hydroxide (KOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 5-fluoro-6-methylnicotinonitrile (1.0 eq) in DMSO, add potassium hydroxide (5.0 eq).

-

Cool the mixture to 15 °C in a water bath.

-

Slowly add 30% hydrogen peroxide (10.0 eq) dropwise, maintaining the temperature at or below 20 °C.

-

Stir the reaction mixture at 15-20 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure 5-fluoro-6-methylnicotinamide.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amide protons in the ¹H NMR spectrum and the characteristic carbonyl carbon signal in the ¹³C NMR spectrum will confirm the successful conversion of the nitrile.

Protocol 2: General Procedure for the Synthesis of 2-Amino-N-heteroaryl-nicotinamides (Illustrative)

This protocol provides a general framework for the subsequent coupling of the 5-fluoro-6-methylnicotinamide intermediate with a suitable heteroaryl amine. This step is crucial for building the final pharmacophore of the NaV1.8 inhibitors.

Rationale: The synthesis of the final N-heteroaryl nicotinamides can be envisioned through a palladium-catalyzed cross-coupling reaction. This approach allows for the modular assembly of a diverse library of compounds by varying the heteroaryl coupling partner. While the patent literature provides the final structures, the exact coupling strategy is not always detailed. A plausible and widely used method for such transformations is the Buchwald-Hartwig amination or a similar palladium-catalyzed C-N bond formation. The choice of ligand and base is critical for achieving high yields and will depend on the specific heteroaryl amine used.

Materials:

-

5-Fluoro-6-methylnicotinamide (from Protocol 1)

-

A suitable bromo- or chloro-substituted heteroaryl amine (e.g., 2-amino-5-bromopyridine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To an oven-dried reaction vessel, add 5-fluoro-6-methylnicotinamide (1.0 eq), the heteroaryl halide (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous, degassed 1,4-dioxane.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired 2-amino-N-heteroaryl-nicotinamide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.

Biological Context: NaV1.8 and Pain Signaling

The NaV1.8 sodium channel is predominantly expressed in the dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. In response to noxious stimuli, these neurons fire action potentials, which are initiated and propagated by the influx of sodium ions through voltage-gated sodium channels. NaV1.8 is a tetrodotoxin-resistant channel that contributes significantly to the depolarizing current underlying the action potential in these nociceptive neurons. Its role in inflammatory and neuropathic pain states is well-established, making it a prime target for the development of novel analgesics.[3]

Caption: Role of NaV1.8 in pain signaling and the site of action for inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective NaV1.8 inhibitors requires a systematic exploration of the structure-activity relationship. The modular synthesis enabled by the 5-fluoro-6-methylnicotinonitrile scaffold allows for the rapid generation of analogues for SAR studies. The following table presents hypothetical data for a series of compounds to illustrate how modifications to the heteroaryl portion of the molecule can impact inhibitory potency.

| Compound ID | Heteroaryl Moiety (at position 2 of the nicotinamide) | NaV1.8 IC₅₀ (nM) |

| I-1 | 4-methoxyphenyl | 520 |

| I-2 | Pyridin-2-yl | 150 |

| I-3 | Pyrimidin-2-yl | 85 |

| I-4 | 5-chloropyridin-2-yl | 45 |

| I-5 | 4-(trifluoromethyl)pyridin-2-yl | 25 |

This data is illustrative and intended to demonstrate the principles of SAR.

The hypothetical data suggests that nitrogen-containing heterocycles are preferred over simple phenyl rings at this position. Furthermore, the introduction of electron-withdrawing groups on the heteroaryl ring, such as chloro or trifluoromethyl substituents, can lead to a significant increase in potency. This highlights the importance of fine-tuning the electronic properties of the molecule to optimize its interaction with the NaV1.8 channel.

Conclusion

5-Fluoro-6-methylnicotinonitrile is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and multiple points for synthetic diversification make it an attractive starting material for the synthesis of complex, biologically active compounds. As demonstrated with the example of NaV1.8 inhibitors, this scaffold provides a robust platform for the development of novel therapeutics for challenging diseases such as chronic pain. The protocols and insights provided herein are intended to empower researchers to effectively utilize this and related fluorinated pyridine scaffolds in their drug discovery programs.

References

- Google Patents. (n.d.). 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. (US11377438B2).

- Google Patents. (n.d.). 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. (CA3117927A1).

- Google Patents. (n.d.). Carboxamides as ubiquitin-specific protease inhibitors. (WO2020033707A1).

- Google Patents. (n.d.). Carboxamides as ubiquitin-specific protease inhibitors. (WO2019032863A1).

- Google Patents. (n.d.). Standard Patent. (AU 2012300844 B2).

- Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(4), 1037-1044.

- The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (2026, January 20). Dakenchem.

Sources

- 1. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]

- 2. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 3. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 4. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]

Application Note: Strategic Protocols for 5-Fluoro-6-methylnicotinonitrile

This guide outlines the strategic application of 5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) in high-value organic synthesis. It is designed for medicinal chemists requiring precise functionalization of this fluorinated pyridine scaffold.

Compound Profile

-

IUPAC Name: 5-Fluoro-6-methylpyridine-3-carbonitrile

-

CAS: 1211542-04-9[1]

-

Molecular Weight: 136.13 g/mol [1]

-

Key Features: Electron-deficient pyridine core, metabolically stable fluorine (C5), acidic lateral methyl group (C6), versatile nitrile handle (C3).

Executive Summary & Reactivity Logic

5-Fluoro-6-methylnicotinonitrile is a "privileged scaffold" in drug discovery, particularly for Nav1.8 sodium channel inhibitors and ubiquitin-specific protease (USP) inhibitors . Its value lies in the C5-Fluorine atom , which blocks metabolic oxidation at a typically vulnerable position while modulating the pKa of the pyridine nitrogen.

Unlike simple pyridines, this scaffold offers three distinct vectors for orthogonal functionalization:

-

C3-Nitrile: A masked carbonyl equivalent susceptible to hydrolysis (amide/acid) or reduction (amine).

-

C6-Methyl: Highly activated by the ring nitrogen and electron-withdrawing nitrile, allowing for lateral lithiation or radical oxidation.

-

C5-Fluorine: Generally stable to nucleophilic aromatic substitution (

) due to its meta positioning relative to the activating nitrogen and nitrile groups. It serves primarily as a bioisostere and electronic tuner.

Reactivity Landscape (Graphviz Diagram)

Caption: Orthogonal reactivity vectors for 5-Fluoro-6-methylnicotinonitrile. The C6-Methyl and C3-Nitrile are the primary synthetic handles, while the C5-Fluorine remains a stable structural element.

Core Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Context: Converting the nitrile to a primary amide is a critical step in synthesizing Nav1.8 inhibitors. Acidic hydrolysis often leads to the carboxylic acid or decarboxylation. The Radziszewski reaction (basic peroxide) is the gold standard here for stopping at the amide.

Mechanism: The hydroperoxide anion (

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 5-Fluoro-6-methylnicotinonitrile (1.0 equiv) in DMSO (10 volumes). Note: DMSO is preferred over alcohols to solubilize the intermediate.

-

Reagent Addition: Add Potassium Carbonate (K2CO3) (1.5 equiv) or KOH (0.5 equiv).

-

Oxidant Addition: Cool the mixture to 0°C. Dropwise add 30% Hydrogen Peroxide (H2O2) (5.0 equiv). Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to 20°C and stir for 1-2 hours. Monitor by TLC or LCMS (Target M+H = 155).

-

Workup: Quench excess peroxide with saturated aqueous Sodium Sulfite (Na2SO3) .

-

Isolation: Dilute with water. The product, 5-Fluoro-6-methylnicotinamide , typically precipitates as a white solid. Filter, wash with water, and dry under vacuum.

Yield Expectation: 85-95% Key Reference: US Patent 11,377,438 (Nav1.8 Inhibitors) [1].

Protocol B: Lateral Lithiation (C6-Methyl Functionalization)

Context: The C6-methyl group is "pseudo-benzylic" and highly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the C3-nitrile. This allows for C-C bond formation without touching the nitrile or fluorine.

Safety Warning: Strictly anhydrous conditions are required.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck flask and purge with Argon.

-

Base Generation: Add THF (anhydrous) and cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 equiv).

-

Substrate Addition: Dissolve 5-Fluoro-6-methylnicotinonitrile in THF and add dropwise to the LDA solution at -78°C. The solution will likely turn deep red/orange (formation of the lithiated anion).

-